molecular formula C11H10BrClO B13938534 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone

2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone

Cat. No.: B13938534
M. Wt: 273.55 g/mol
InChI Key: AIEWEBBVNNPTDA-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a cyclopropyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone typically involves the reaction of 2-bromo-4-chlorophenol with cyclopropyl ethanone under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki cross-coupling reaction, which allows for the formation of the desired compound with moderate to good yields . The reaction conditions often include the presence of pyridine and acetonitrile as solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, pyridine, acetonitrile, and various halogenating agents. The reaction conditions typically involve controlled temperatures and specific solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that the compound can interact with specific binding sites, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the cyclopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H10BrClO

Molecular Weight

273.55 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)-1-cyclopropylethanone

InChI

InChI=1S/C11H10BrClO/c12-10-6-9(13)4-3-8(10)5-11(14)7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

AIEWEBBVNNPTDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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